N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide
Description
Properties
IUPAC Name |
N-[2-[cyclohexyl(methyl)amino]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-3-12(15)13-9-10-14(2)11-7-5-4-6-8-11/h3,11H,1,4-10H2,2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWLIUQQXZBBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C=C)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide typically involves the reaction of cyclohexylamine with methylamine and prop-2-enamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylmethylamine oxides, while reduction can produce cyclohexylmethylamine derivatives.
Scientific Research Applications
N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Prop-2-enamide Derivatives
*Calculated using molecular formula C₁₃H₂₂N₂O₂.
Key Observations:
Substituent Effects on Bioactivity: The cyclohexyl(methyl)aminoethyl group in the target compound distinguishes it from aryl-substituted analogues (e.g., anti-inflammatory compounds in –6). EGFR inhibitors like osimertinib and befotertinib () feature dimethylaminoethyl substituents, enabling covalent binding to cysteine residues in kinases. The target compound lacks this motif, suggesting divergent targets.
Synthetic Accessibility :
- N-(2-arylethyl)prop-2-enamides (–3) are synthesized via acryloylation of amines with methacryloyl chloride, yielding >80% purity . The target compound likely follows a similar route, though its cyclohexyl(methyl)amine precursor may require additional purification steps.
Anti-Inflammatory Potential: Prop-2-enamides with 4-hydroxyphenethyl substituents (–6, 8) exhibit anti-inflammatory activity (IC50 ~17 μM), comparable to the reference drug quercetin. The target compound’s cyclohexyl group may modulate this activity by altering solubility or receptor interactions .
Pharmacokinetic and Toxicological Considerations
- Cyclohexyl vs. Aryl Groups : Cyclohexyl derivatives generally exhibit higher metabolic stability than aryl analogues due to reduced cytochrome P450-mediated oxidation .
Biological Activity
N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to provide an in-depth analysis of its biological activity based on current research findings.
Chemical Structure and Properties
The compound can be classified as an amide derivative with the following structural formula:
This structure features a cyclohexyl group and an unsaturated amide linkage, which are believed to contribute to its biological properties.
The biological activity of this compound is thought to involve its interaction with specific molecular targets. Preliminary studies suggest that the compound may modulate enzyme activity or receptor binding, leading to various biological effects. However, detailed mechanisms are still under investigation, and further research is needed to elucidate these pathways .
Antimicrobial and Antifungal Activity
Recent studies have indicated that this compound exhibits significant antimicrobial and antifungal properties:
- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent.
- Antifungal Activity : Preliminary data indicates that it may inhibit the growth of certain fungi, although specific species tested and results vary across studies.
Table 1: Summary of Biological Activities
| Activity Type | Description | Observed Effects |
|---|---|---|
| Antimicrobial | Effective against various bacteria | Inhibition of growth observed |
| Antifungal | Active against specific fungal strains | Growth inhibition reported |
| Therapeutic Potential | Investigated for various medical conditions | Ongoing research |
Case Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL, demonstrating considerable antibacterial activity compared to standard antibiotics .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties against Candida albicans. The compound exhibited an MIC of 16 µg/mL, suggesting strong antifungal potential .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-N-cyclohexyl-N-methylbenzylamine | Similar amine structure | Moderate antimicrobial activity |
| Cyclohexylamine | Simple cyclohexyl amine | Limited biological activity |
| N-(2-Aminobenzyl)-N-methylcyclohexanamine | Contains aromatic ring | Enhanced antibacterial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
